1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

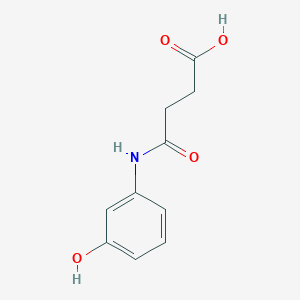

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 g/mol .

Molecular Structure Analysis

The InChI code for 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is 1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 22 Ų .Physical And Chemical Properties Analysis

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a powder at room temperature . It has a melting point of 108-109°C . The compound has a XLogP3-AA value of 2.5, indicating its lipophilicity .Applications De Recherche Scientifique

- Field : Medicinal and Organic Chemistry

- Application Summary : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value. The pyrrole moiety is a fundamental building block for many biologically active molecules .

- Methods of Application : There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach .

- Results : Among all, the reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .

- Methods of Application : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .

- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Synthesis of Pyrrole Derivatives

Multicomponent Reactions (MCRs)

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : The derivatives of 1, 3-diazole, which is a type of pyrrole, show different biological activities such as antibacterial and antifungal .

- Methods of Application : These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy .

- Results : The specific results would depend on the particular derivative and the microbial strain tested .

- Field : Physical Chemistry

- Application Summary : 2,4-Dimethylpyrrole, a derivative of pyrrole, has been studied for its photodecomposition properties .

- Methods of Application : This involves irradiating the compound and studying the resulting products .

- Results : Its photodecomposition on irradiation has been reported to afford H2, CH4, C2H6 and polymeric products .

Antibacterial and Antifungal Applications

Photodecomposition Studies

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including antiviral and anti-HIV drugs .

- Methods of Application : These compounds can be synthesized and tested against various viral strains to determine their efficacy .

- Results : The specific results would depend on the particular derivative and the viral strain tested .

- Field : Agricultural Chemistry

- Application Summary : Certain benzimidazole derivatives, which are structurally similar to pyrrole, have been found to regulate insect growth .

- Methods of Application : These compounds can be applied to insect populations and their effects on growth can be observed .

- Results : The specific results would depend on the particular derivative and the insect species tested .

Antiviral and Anti-HIV Applications

Insect Growth Regulation

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUVRRDEWCSBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359595 |

Source

|

| Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

56018-32-7 |

Source

|

| Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)